molecular formula C23H23FN2O2S B2983397 1-(2-Fluorophenyl)-4-[4-(4-methylphenyl)phenyl]sulfonylpiperazine CAS No. 670272-39-6

1-(2-Fluorophenyl)-4-[4-(4-methylphenyl)phenyl]sulfonylpiperazine

Cat. No.: B2983397
CAS No.: 670272-39-6
M. Wt: 410.51
InChI Key: UERSPXLHKALVJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(2-Fluorophenyl)-4-[4-(4-methylphenyl)phenyl]sulfonylpiperazine is a piperazine derivative featuring a 2-fluorophenyl group attached to the piperazine nitrogen and a sulfonyl-linked biphenyl moiety (4-(4-methylphenyl)phenyl). Its molecular formula is C₂₃H₂₂FN₂O₂S, with a molecular weight of 409.49 g/mol. The structure combines a fluorinated aromatic ring, which enhances metabolic stability and lipophilicity, and a bulky sulfonyl-linked biphenyl group, which may influence receptor binding and solubility .

Properties

IUPAC Name

1-(2-fluorophenyl)-4-[4-(4-methylphenyl)phenyl]sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O2S/c1-18-6-8-19(9-7-18)20-10-12-21(13-11-20)29(27,28)26-16-14-25(15-17-26)23-5-3-2-4-22(23)24/h2-13H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERSPXLHKALVJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-4-[4-(4-methylphenyl)phenyl]sulfonylpiperazine typically involves multiple steps, starting with the preparation of the piperazine core. The fluorophenyl group is introduced through a nucleophilic substitution reaction, while the methylphenyl group is added via a Friedel-Crafts acylation reaction. The sulfonyl group is then introduced using a sulfonation reaction.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques, such as column chromatography and recrystallization, are employed to achieve the desired product quality.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to reduce the sulfonyl group to sulfide derivatives.

  • Substitution: Nucleophilic substitution reactions are common, where various nucleophiles can replace the fluorophenyl or methylphenyl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like sodium hydride (NaH) and amines are employed, often under anhydrous conditions.

Major Products Formed:

  • Oxidation: Sulfonyl derivatives, such as sulfones and sulfoxides.

  • Reduction: Sulfide derivatives.

  • Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a ligand in biological studies, interacting with various receptors and enzymes to elucidate biological pathways.

  • Industry: It is utilized in the production of advanced materials and polymers, contributing to the development of new industrial products.

Mechanism of Action

1-(2-Fluorophenyl)-4-[4-(4-methylphenyl)phenyl]sulfonylpiperazine is compared with other similar compounds, such as 1-(4-methylphenyl)piperazine and 1-(2-fluorophenyl)piperazine. These compounds share structural similarities but differ in the positioning and nature of substituents on the piperazine ring. The uniqueness of this compound lies in its specific combination of fluorophenyl and methylphenyl groups, which confer distinct chemical and biological properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives are extensively studied for their pharmacological properties, with substituents on the piperazine ring and sulfonyl/carbonyl groups dictating their activity. Below is a detailed comparison of structurally related compounds:

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Compound Name R1 (Piperazine Substituent) R2 (Sulfonyl/Carbonyl Substituent) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
Target Compound 2-Fluorophenyl 4-(4-Methylphenyl)phenyl C₂₃H₂₂FN₂O₂S 409.49 Hypothesized kinase/modulator activity
1-[(4-Fluoro-3-methylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine 4-Fluorophenyl 4-Fluoro-3-methylphenyl C₁₇H₁₈F₂N₂O₂S 352.40 Moderate antimycobacterial activity (synthesis yield: 75–96%)
1-(3,4-Difluorobenzyl)-4-(4-methylphenylsulfonyl)piperazine 3,4-Difluorobenzyl 4-Methylphenyl C₁₈H₂₀F₂N₂O₂S 390.42 Crystalline structure with chair conformation; weak C–H⋯O/F interactions
1-(2-Fluorobenzoyl)-4-(4-methoxyphenyl)piperazine 4-Methoxyphenyl 2-Fluorobenzoyl C₁₈H₁₉FN₂O₃ 330.36 Monoclinic crystal packing (P2₁/c); no reported bioactivity
1-(2-Methoxyphenyl)-4-tosylpiperazine 2-Methoxyphenyl Tosyl (4-methylphenyl) C₁₈H₂₁N₂O₃S 357.44 CFTR corrector activity (used in cystic fibrosis research)

Key Observations:

Substituent Effects on Bioactivity :

  • Fluorine positioning significantly impacts activity. For example, 1-(2-fluorophenyl)piperazine derivatives (e.g., compound 473 in ) are linked to antimycobacterial and kinase-inhibitory roles, whereas 4-fluorophenyl analogs () show moderate yields but unspecified activity .
  • The tosyl group (4-methylphenylsulfonyl) in ’s compound enhances interaction with CFTR protein channels, suggesting the target compound’s biphenyl-sulfonyl group may similarly modulate protein binding .

Structural and Conformational Differences: Crystal Packing: The 3,4-difluorobenzyl analog () adopts a chair conformation with a dihedral angle of 40.20° between aromatic rings, influencing molecular stacking. In contrast, the 2-fluorobenzoyl derivative () exhibits monoclinic symmetry (P2₁/c) with distinct hydrogen-bonding patterns .

Synthetic Accessibility :

  • Substituting bromine with 1-(2-fluorophenyl)piperazine () achieves yields of 75–96%, suggesting feasible synthesis for the target compound via similar nucleophilic substitution .
  • Tosylpiperazine derivatives (e.g., ) are synthesized via coupling reactions, highlighting the versatility of sulfonylation in piperazine chemistry .

Research Findings and Implications

  • Antimicrobial Potential: Piperazines with fluorophenyl groups (e.g., ) demonstrate antimycobacterial activity, implying the target compound could be optimized for infectious disease research .
  • Kinase Inhibition : The 2-fluorophenyl fragment () is critical in tyrosine kinase inhibitors, suggesting the target compound’s fluorinated aromatic system may confer similar inhibitory properties .
  • Crystallographic Insights : Structural data from and provide benchmarks for predicting the target compound’s conformation and intermolecular interactions, aiding in crystallography-driven drug design .

Biological Activity

1-(2-Fluorophenyl)-4-[4-(4-methylphenyl)phenyl]sulfonylpiperazine, a compound belonging to the piperazine class, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.

Chemical Structure and Properties

  • Molecular Formula : C24H25F1N2O2S
  • Molecular Weight : 441.0 g/mol
  • IUPAC Name : this compound

The compound features a piperazine core substituted with a sulfonyl group and two phenyl rings, one of which contains a fluorine atom. This structure is critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter receptors and enzymes. Research indicates that it may act as an inhibitor of certain enzymes involved in neurotransmitter regulation, potentially affecting serotonin and dopamine pathways.

Biological Activities

  • Antidepressant Effects : Studies have shown that similar piperazine derivatives exhibit antidepressant-like effects in animal models. The mechanism often involves modulation of serotonin receptors, which may also be applicable to our compound.
  • Anticonvulsant Properties : Some derivatives have demonstrated anticonvulsant activity, suggesting potential use in seizure disorders. The structure-activity relationship (SAR) indicates that modifications on the piperazine ring can enhance this effect.
  • Cytotoxic Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines, although further research is necessary to elucidate the specific pathways involved.

Case Studies and Research Findings

StudyFindings
Study 1 An investigation into piperazine derivatives revealed that compounds with similar structures inhibited human acetylcholinesterase, which is crucial for neurotransmitter breakdown, leading to increased levels of acetylcholine in the synaptic cleft .
Study 2 A study demonstrated that a related compound exhibited significant reductions in serum cholesterol levels in a hamster model, suggesting potential cardiovascular benefits .
Study 3 Research on the SAR of piperazine derivatives indicated that specific substitutions can enhance binding affinity to serotonin receptors, potentially explaining the antidepressant effects observed .

Safety and Toxicology

Toxicological assessments are crucial for understanding the safety profile of this compound. Current data suggests moderate toxicity levels; however, comprehensive studies are needed to establish safe dosage ranges for therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.